7beta-Hydroxyrutaecarpine
Overview
Description
7beta-Hydroxyrutaecarpine is a chemical compound . It is a type of chemical entity and a subclass of 12-hydroxy-3,13,21-triazapentacyclo . It has a molecular mass of 303.100776656 dalton and a chemical formula of C₁₈H₁₃N₃O₂ . It is found in various plants such as Euodia rutaecarpa, Phellodendron amurense, Tetradium glabrifolium, and Tetradium ruticarpum .
Synthesis Analysis
The synthesis of 7beta-Hydroxyrutaecarpine has been a subject of research . A simple retrosynthetic analysis leads to tryptamine and its equivalents for the indole moiety, and anthranilic acid and its equivalents for the quinazolinone moiety .
Molecular Structure Analysis
The molecular structure of 7beta-Hydroxyrutaecarpine includes a pentacyclic indolopyridoquinazolinone alkaloid . The canonical SMILES representation is O=C1C=2C=CC=CC2N=C3C=4NC=5C=CC=CC5C4CC (O)N13 .
Physical And Chemical Properties Analysis
7beta-Hydroxyrutaecarpine is a powder . It has a molecular weight of 303.3 g/mol and a molecular formula of C18H13N3O2 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Neuroprotective and Anti-inflammatory Effects
7β-Hydroxy-epiandrosterone (7β-OH-EpiA), a derivative of 7β-Hydroxyrutaecarpine, shows neuroprotective and anti-inflammatory effects. In a study by Dudas et al. (2004), it was found to be effective in animal models of Alzheimer's disease (AD), suggesting its therapeutic potential in neurodegenerative conditions like AD (Dudas et al., 2004).
Inhibition of Astrocytic Proliferation
7β-Hydroxycholesterol has been used in nervous system injury models to inhibit astrocytic proliferation. A study by Wakefield et al. (1998) reported its effectiveness in reducing astrogliosis when administered in a rat brain radiofrequency lesion (Wakefield et al., 1998).
Antitumor Properties
The antitumor properties of 7β-Hydroxycholesterol are demonstrated in various studies. For example, a study by Rakotoarivelo et al. (2006) showed its effect on inhibiting tumor growth in rat glioblastoma, suggesting its use as a therapeutic agent in cancer treatment (Rakotoarivelo et al., 2006).
Modulation of Prostaglandin Production
7β-Hydroxy-epiandrosterone modulates the production of prostaglandins from human mononuclear cells, as shown by Davidson et al. (2008). This modulation could be significant in the cytoprotection of various organs, including the brain (Davidson et al., 2008).
Impact on Sperm Quality
Research by Vitku et al. (2018) found that levels of 7β-OH-EpiA in seminal plasma are higher in severely infertile men, suggesting a link between this steroid and lower sperm quality (Vitku et al., 2018).
Suppression of Head and Neck Cancer Growth
7β-Hydroxycholesterol has been shown to suppress the growth of head and neck squamous cell carcinoma in vitro, as indicated by Heiduschka et al. (2009). This supports further investigation of its use as a cytotoxic agent in cancer therapy (Heiduschka et al., 2009).
Safety And Hazards
When handling 7beta-Hydroxyrutaecarpine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDVXGJNOSVWGA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7beta-Hydroxyrutaecarpine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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